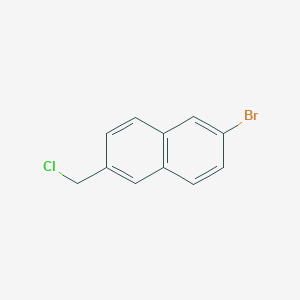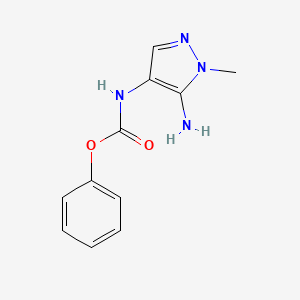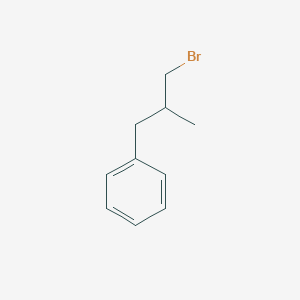![molecular formula C7H18O2Si2 B3279188 Ethenyl-[methoxy(dimethyl)silyl]oxy-dimethylsilane CAS No. 68952-00-1](/img/structure/B3279188.png)
Ethenyl-[methoxy(dimethyl)silyl]oxy-dimethylsilane
Descripción general
Descripción
Ethenyl-[methoxy(dimethyl)silyl]oxy-dimethylsilane is a chemical compound known for its applications in various industrial and scientific fields. This compound is characterized by its unique structure, which includes ethenyl and methoxy groups attached to a dimethylsilane backbone. It is commonly used in the production of silicone-based materials and as a crosslinking agent in various chemical processes.
Mecanismo De Acción
Target of Action
Vinyl terminated polydimethylsiloxane (VT-PDMS) is a base polymer used in the synthesis of addition-curing room temperature vulcanizing two-component (RVT-2k) and liquid silicone rubber (LSR) silicone rubber . The primary targets of VT-PDMS are the terminal vinyl groups, which participate in the vulcanization reaction with crosslinking agents in the presence of catalysts .
Mode of Action
The mode of action of VT-PDMS involves the copolycondensation of dimethyldiethoxy- and methylvinyldimethoxysiloxane in an active medium, followed by thermal condensation in a vacuum . This process results in the formation of copolymers with finely tuned molecular weights and regulated functional methylvinylsiloxane units .
Biochemical Pathways
The biochemical pathway of VT-PDMS involves the copolymerization of dimethyl and methyl vinyl dialkoxysilanes in an active medium . This process predominantly forms products demonstrating a random distribution of units . An increase in the content of vinyl-containing monomers increases the tendency towards alternating linkages within the copolymer matrix .
Result of Action
The result of VT-PDMS’s action is the formation of vinyl-containing dimethylsiloxane oligomers and polymers with controlled content of vinyl group condensation and molecular weight characteristics . These polymers provide a non-corrosive shield against moisture, dirt, and contaminants for electrical components . The polymerization process can be carried out at room temperature and produces no volatile gases .
Action Environment
The action of VT-PDMS is influenced by the reaction conditions, including the temperature and the amount of end capping agent used . For instance, when the reaction temperature is set far from the activation temperature of the end capping agent, relatively high molecular weights can be obtained . The time required for ring opening increases and the reaction yield decreases significantly . At 120°C, where the ring opening occurs relatively stably, minimizing the amount of end capping agent increases the molecular weight and the reaction yield simultaneously .
Análisis Bioquímico
Biochemical Properties
It is known that the compound is a base polymer for addition-curing RVT-2k (room temperature vulcanizing two components), LSR (liquid silicone rubber) silicone rubber . The terminal vinyl groups participate in the vulcanization reaction with crosslinking agents in the presence of catalysts .
Cellular Effects
It is known that the compound provides a non-corrosive shield against moisture, dirt, and contaminants for electrical components
Molecular Mechanism
The molecular mechanism of Vinyl terminated polydimethylsiloxane involves the copolycondensation of dimethyl and methyl vinyl dialkoxysilanes in an active medium . This process allows for the synthesis of vinyl-containing dimethylsiloxane oligomers and polymers with controlled content of vinyl group condensation and molecular weight characteristics .
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized by the copolycondensation of dimethyldiethoxy- and methylvinyldimethoxysilane in an active medium, followed by thermal condensation in a vacuum . This process results in a range of copolymers exhibiting finely tuned molecular weights .
Metabolic Pathways
It is known that the compound is involved in the copolycondensation of dimethyldiethoxy- and methylvinyldimethoxysilane in an active medium .
Transport and Distribution
It is known that the compound is a base polymer for addition-curing RVT-2k (room temperature vulcanizing two components), LSR (liquid silicone rubber) silicone rubber . This suggests that it may be distributed within cells and tissues through these processes.
Subcellular Localization
It is known that the compound is a base polymer for addition-curing RVT-2k (room temperature vulcanizing two components), LSR (liquid silicone rubber) silicone rubber . This suggests that it may be localized within specific compartments or organelles involved in these processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl-[methoxy(dimethyl)silyl]oxy-dimethylsilane typically involves the reaction of ethenyl-containing compounds with methoxy(dimethyl)silyl reagents. One common method involves the hydrosilylation reaction, where an ethenyl group is added to a silicon-hydrogen bond in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl-[methoxy(dimethyl)silyl]oxy-dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Ethyl-substituted silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethenyl-[methoxy(dimethyl)silyl]oxy-dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of silicone elastomers and sealants.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form stable, flexible polymers.
Industry: Applied in the production of coatings and adhesives, providing enhanced durability and protection.
Comparación Con Compuestos Similares
Similar Compounds
Vinyl terminated polydimethylsiloxane: Known for its applications in silicone elastomers and sealants.
Divinyltetramethyldisiloxane: Used in the production of silicone-based materials with similar properties.
Uniqueness
Ethenyl-[methoxy(dimethyl)silyl]oxy-dimethylsilane stands out due to its combination of ethenyl and methoxy groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and functional group substitution.
Propiedades
IUPAC Name |
ethenyl-[methoxy(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O2Si2/c1-7-10(3,4)9-11(5,6)8-2/h7H,1H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPDKMPATBITKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)O[Si](C)(C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68952-00-1 | |
| Record name | Siloxanes and Silicones, di-Me, mono(vinyl group)-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Siloxanes & Silicones,vinyl group term.~ | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-bromophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3279108.png)


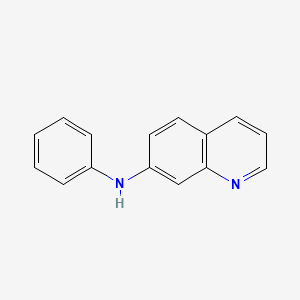
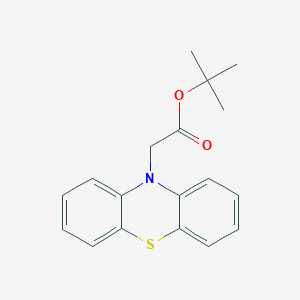
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B3279143.png)
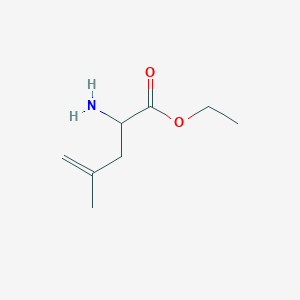
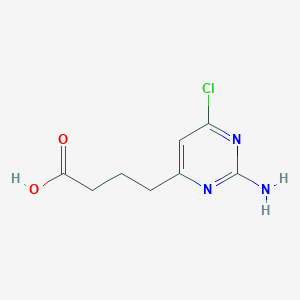
![3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3279171.png)
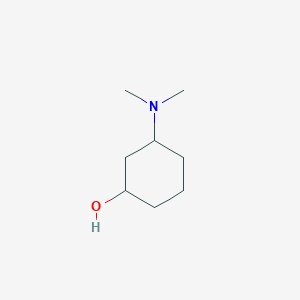
![[dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane](/img/structure/B3279180.png)
